Diisopropylphosphine

Catalog No.
S1894882
CAS No.
20491-53-6
M.F
C6H15P
M. Wt
118.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropylphosphine

CAS Number

20491-53-6

Product Name

Diisopropylphosphine

IUPAC Name

di(propan-2-yl)phosphane

Molecular Formula

C6H15P

Molecular Weight

118.16 g/mol

InChI

InChI=1S/C6H15P/c1-5(2)7-6(3)4/h5-7H,1-4H3

InChI Key

WDIIYWASEVHBBT-UHFFFAOYSA-N

SMILES

CC(C)PC(C)C

Canonical SMILES

CC(C)PC(C)C

Coordination Chemistry: Tailoring Metal Complexes

Diisopropylphosphine acts as a bidentate ligand, meaning it can bind to a central metal atom through two donor sites – the phosphorus atom and a lone pair on one of the nitrogen atoms in the isopropyl groups. This ability makes it valuable in coordination chemistry for synthesizing and studying well-defined transition metal complexes with specific properties.

The bulky isopropyl groups in diisopropylphosphine contribute to its steric bulk, which influences the geometry and reactivity of the formed complexes. Researchers can utilize this steric effect to tune the catalytic activity, selectivity, and stability of these metal complexes for various applications [].

For instance, diisopropylphosphine is a common ligand in nickel and palladium complexes used as catalysts in organic synthesis reactions like cross-coupling reactions, which are crucial for constructing complex organic molecules [].

Studying Dinitrogen Activation: Exploring Nitrogen Fixation

Diisopropylphosphine plays a role in research on dinitrogen (N₂) activation, a process mimicking the natural nitrogen fixation by bacteria. Nitrogen fixation is vital for converting atmospheric nitrogen (unusable by most organisms) into bioavailable forms for biological processes.

By coordinating with transition metals, diisopropylphosphine helps stabilize reactive intermediates formed during N₂ activation. Researchers can then investigate the mechanisms of N₂ bond cleavage and subsequent conversion into usable nitrogen compounds [].

This research has implications for developing new methods for nitrogen fixation, potentially leading to more sustainable agricultural practices by reducing dependence on synthetic nitrogen fertilizers.

Investigating C-C Bond Activation: Understanding Reactivity Patterns

Diisopropylphosphine finds use in studying C-C bond activation, a fundamental process in organic chemistry. C-C bonds are some of the strongest bonds in organic molecules, and their activation is crucial for various transformations.

By coordinating with metal centers, diisopropylphosphine influences their electronic properties, making them more capable of cleaving strong C-C bonds. Researchers can then explore the reactivity patterns of these activated metal complexes towards different organic molecules [].

Diisopropylphosphine is an organophosphorus compound with the molecular formula C6_6H15_{15}P. It appears as a colorless liquid and is characterized by its highly flammable nature and pyrophoric properties, meaning it can ignite spontaneously in air. This compound is notable for its unique structure, featuring two isopropyl groups attached to a phosphorus atom, which contributes to its chemical reactivity and utility in various applications .

DIP is a hazardous compound due to the following reasons:

  • Toxicity: DIP exhibits moderate acute toxicity and can be harmful upon inhalation, ingestion, or skin contact [].
  • Flammability: DIP is flammable and can readily ignite upon exposure to heat or flame [].
  • Reactivity: DIP is air and moisture sensitive and can react exothermically with strong oxidizing agents [].

  • Formation of Phosphines: It can react with alkyl halides to form tertiary phosphines. For example:
    R X+ C3H7)2PH C3H7)2PR+HX\text{R X}+\text{ C}_3\text{H}_7)_2\text{PH}\rightarrow \text{ C}_3\text{H}_7)_2\text{PR}+\text{HX}
    where R represents an alkyl group and X is a halogen .
  • Reactions with Alcohols: Diisopropylphosphine can react with alcohols to yield phosphinites, typically requiring a base for the reaction to proceed:
     C3H7)2PH+ROH C3H7)2POR+H2\text{ C}_3\text{H}_7)_2\text{P}H+\text{ROH}\rightarrow \text{ C}_3\text{H}_7)_2\text{POR}+\text{H}_2
  • Coordination Chemistry: It acts as a ligand in transition metal catalysis, particularly in palladium-catalyzed reactions such as Suzuki-Miyaura couplings, enhancing the efficiency of these processes .

Diisopropylphosphine can be synthesized through various methods:

  • Grignard Reaction: One common approach involves reacting phosphorus trichloride with isopropylmagnesium chloride:
    PCl3+2(C3H7)MgCl(C3H7)2PCl+2MgCl2PCl_3+2(C_3H_7)MgCl\rightarrow (C_3H_7)_2PCl+2MgCl_2
    This reaction yields chlorodiisopropylphosphine, which can be further reduced to diisopropylphosphine.
  • Hydrolysis of Chlorodiisopropylphosphine: Chlorodiisopropylphosphine can also be hydrolyzed to produce diisopropylphosphine:
    (C3H7)2PCl+H2O(C3H7)2PH+HCl(C_3H_7)_2PCl+H_2O\rightarrow (C_3H_7)_2PH+HCl

Diisopropylphosphine has several applications:

  • Ligand in Catalysis: It is widely used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of various coupling reactions.
  • Synthesis of Organophosphorus Compounds: It serves as a precursor for synthesizing more complex organophosphorus compounds used in pharmaceuticals and agrochemicals.
  • Research Tool: Its reactivity makes it valuable in synthetic organic chemistry for developing new methodologies.

Studies involving diisopropylphosphine often focus on its interactions with transition metals and other reagents in catalytic processes. For instance, its role as a ligand in palladium-catalyzed reactions has been extensively investigated, demonstrating its ability to stabilize metal centers and facilitate cross-coupling reactions effectively .

Several compounds share structural or functional similarities with diisopropylphosphine. Here are some notable examples:

CompoundStructure TypeUnique Features
TriethylphosphineTertiary phosphineLess sterically hindered than diisopropylphosphine
DiphenylphosphineTertiary phosphineContains phenyl groups, affecting reactivity
ChlorodiisopropylphosphineChlorinated derivativeMore reactive due to chlorine substituent
DiethylphosphinitePhosphiniteDerived from alcohol reactions with phosphines

Diisopropylphosphine is unique due to its steric bulk from the isopropyl groups, which influences its reactivity and selectivity in

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H252 (50%): Self-heating in large quantities;
may catch fire [Warning Self-heating substances and mixtures];
H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

Diisopropylphosphine

Dates

Modify: 2023-08-16

Explore Compound Types